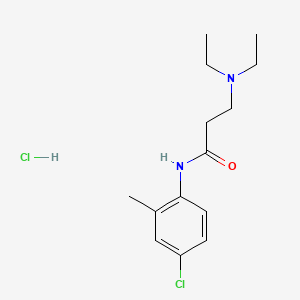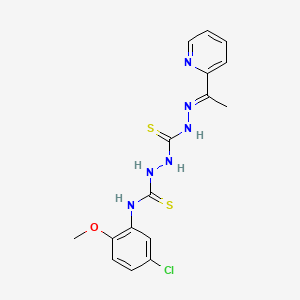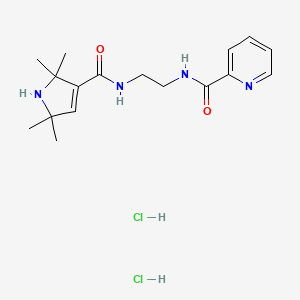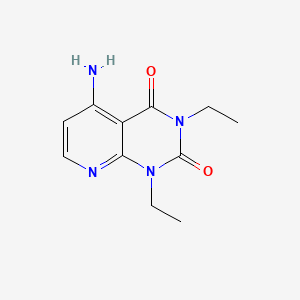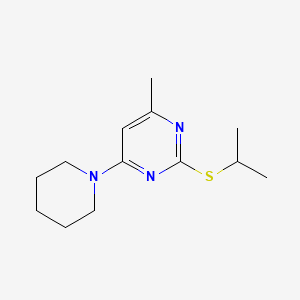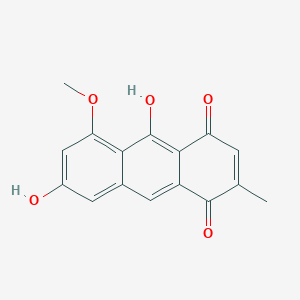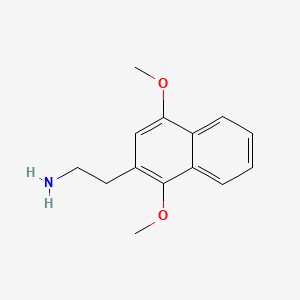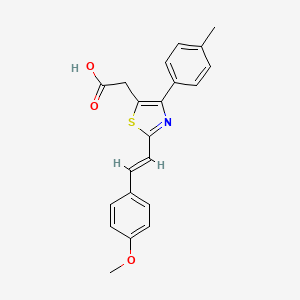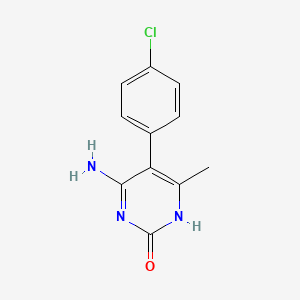
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium is a coordination compound featuring cobalt in a complex with ammine and oxopentanedioato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium typically involves the reaction of cobalt salts with ammine and oxopentanedioato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the loss of ligands.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could produce simpler cobalt salts.
Applications De Recherche Scientifique
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium involves its interaction with molecular targets through coordination chemistry. The cobalt center can participate in redox reactions, while the ligands can influence the compound’s reactivity and stability. Pathways involved may include electron transfer processes and ligand exchange mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobaltate(2-), amminebis(oxalato(2-)-O,O’)-, diammonium
- Cobaltate(2-), amminebis(malonato(2-)-O,O’)-, diammonium
Uniqueness
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium is unique due to the specific nature of its ligands, which confer distinct chemical properties and reactivity compared to other cobaltate complexes
Propriétés
Numéro CAS |
113633-62-8 |
|---|---|
Formule moléculaire |
C10H19CoN3O10 |
Poids moléculaire |
400.21 g/mol |
Nom IUPAC |
diazanium;azane;cobalt(2+);2-oxopentanedioate |
InChI |
InChI=1S/2C5H6O5.Co.3H3N/c2*6-3(5(9)10)1-2-4(7)8;;;;/h2*1-2H2,(H,7,8)(H,9,10);;3*1H3/q;;+2;;;/p-2 |
Clé InChI |
ZFTGEBVBZXBVRP-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])C(=O)C(=O)[O-].C(CC(=O)[O-])C(=O)C(=O)[O-].[NH4+].[NH4+].N.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


